Head-to-Head Potency Comparison in DPP-IV Inhibition: 2,5-Difluoro vs. 2,4,5-Trifluoro Analogs
In a series of β-homophenylalanine-based dipeptidyl peptidase IV (DPP-IV) inhibitors, the 2,5-difluoro analog (22q) and the 2,4,5-trifluoro analog (22t) were directly compared in the same enzymatic assay. The 2,5-difluoro compound achieved an IC50 of 270 nM, while the addition of a third fluorine at the 4-position to create the 2,4,5-trifluoro analog resulted in a more potent inhibitor with an IC50 of 119 nM [1]. This demonstrates that while both are potent, the specific substitution pattern on the phenyl ring is a critical determinant of activity, and the 2,5-difluoro motif provides a distinct and measurable potency profile.
2,4,5-trifluoro analog: 119 nM
~2.3-fold more potent
| Evidence Dimension | Inhibitory potency against DPP-IV enzyme |
|---|---|
| Target Compound Data | IC50 = 270 nM (for the β-homophenylalanine derivative containing the 2,5-difluorophenyl motif) |
| Comparator Or Baseline | IC50 = 119 nM (for the 2,4,5-trifluoro analog, 22t) |
| Quantified Difference | The 2,4,5-trifluoro analog is approximately 2.3-fold more potent than the 2,5-difluoro analog in this assay. |
| Conditions | In vitro enzymatic assay measuring inhibition of recombinant human DPP-IV [1]. |
Why This Matters
This data provides a clear, quantitative basis for selecting the 2,5-difluoro analog when a specific potency window is desired, or for using it as a reference point to evaluate the impact of further fluorination in a lead optimization program.
- [1] Xu, J., Ok, H. O., Gonzalez, E. J., Colwell, L. F., Habulihaz, B., He, H., ... & Parmee, E. R. (2004). Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762. doi:10.1016/j.bmcl.2004.06.099 View Source
